molecular formula C15H15ClN2O4 B3119731 ethyl 2-{[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}acetate CAS No. 25368-99-4

ethyl 2-{[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}acetate

Cat. No.: B3119731
CAS No.: 25368-99-4
M. Wt: 322.74 g/mol
InChI Key: VLILBQPWBKEOIH-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}acetate is a chemical compound with the CAS Number 25368-99-4 and a molecular formula of C 15 H 15 ClN 2 O 4 . It has a molecular weight of approximately 322.74 g/mol . The compound is supplied with the MDL number MFCD01214463 . Researchers can utilize this compound as a key synthetic intermediate or building block in the development of novel molecules for pharmaceutical research. Compounds featuring a similar 1,2-oxazole (isoxazole) core linked to a chlorophenyl group have been investigated for their biological activity, including as potential hypolipidemic agents that can modulate serum cholesterol and triglyceride levels . Furthermore, structurally complex molecules containing this scaffold have been identified in scientific databases as interacting with biological targets such as nuclear receptor coactivators and peroxisome proliferator-activated receptors (PPARs), indicating potential value in metabolic and inflammation research . This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4/c1-3-21-12(19)8-17-15(20)13-9(2)22-18-14(13)10-6-4-5-7-11(10)16/h4-7H,3,8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLILBQPWBKEOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=C(ON=C1C2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}acetate typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide. The reaction is usually carried out under acidic or basic conditions to facilitate the cyclization process.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction, where a suitable chlorinated aromatic compound reacts with the oxazole ring. This step may require the use of a catalyst to enhance the reaction rate and yield.

    Esterification: The final step involves the esterification of the oxazole derivative with ethyl alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the ethyl ester group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the oxazole ring or the chlorophenyl group is oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can be performed on the compound to reduce the oxazole ring or the chlorophenyl group, leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where the chlorophenyl group can be replaced by other functional groups, such as alkyl or aryl groups, through nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Oxidized derivatives such as oxazole oxides or hydroxylated chlorophenyl compounds.

    Reduction: Reduced derivatives such as amines or dechlorinated products.

    Substitution: Substituted derivatives with various functional groups replacing the chlorophenyl group.

Scientific Research Applications

Chemistry

In the field of chemistry, ethyl 2-{[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}acetate serves as a building block for synthesizing more complex molecules. Its unique structure allows it to be utilized in the development of pharmaceuticals and agrochemicals. The compound's ability to undergo various chemical reactions makes it valuable for creating derivatives with tailored properties.

Biology

The biological applications of this compound are significant:

  • Antimicrobial Activity : this compound has shown potential as an antimicrobial agent. Studies suggest that compounds with similar oxazole structures exhibit activity against various pathogens, indicating its potential use in treating infections.
  • Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, making it a candidate for research into treatments for inflammatory diseases.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects:

  • Drug Discovery : this compound is explored as a lead compound in drug discovery processes. Its interactions with specific biological targets can lead to the development of new medications.

Industry

The industrial applications of this compound include:

  • Material Development : Due to its unique chemical properties, it can be used in the development of new materials such as polymers and coatings. These materials may have enhanced performance characteristics due to the incorporation of the oxazole moiety.

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related analogs:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
Ethyl 2-{[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}acetate (Target) 1,2-Oxazole 2-Chlorophenyl, Methyl, Formamido-acetate 296.71 High lipophilicity; potential bioactivity
Ethyl 2-[[4-(2-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate 1,2,4-Triazole 2-Methoxyphenyl, 3-Methylbenzoyl, Sulfanyl 453.53 (CAS 689751-42-6) Enhanced hydrogen bonding; antimicrobial applications
Ethyl 1H-indole-3-acetate Indole Indole-3-acetate ester 203.24 Plant growth regulation; serotonin analog
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole 3-Chlorophenylsulfanyl, Trifluoromethyl 324.76 Metabolic stability; agrochemical use

Key Differences and Implications

Core Heterocycle :

  • The 1,2-oxazole in the target compound offers moderate aromaticity and polarity compared to the 1,2,4-triazole (higher aromaticity, capable of multiple hydrogen bonds) and pyrazole (adjacent nitrogens, enhancing metabolic stability) .
  • Indole derivatives (e.g., ethyl 1H-indole-3-acetate) exhibit strong π-π stacking interactions due to their planar aromatic systems, making them prevalent in CNS-targeting drugs .

In contrast, the 2-methoxyphenyl group in the triazole analog () introduces electron-donating effects, altering electronic distribution and solubility . The trifluoromethyl group in the pyrazole derivative () significantly enhances lipophilicity and resistance to oxidative metabolism .

Synthesis and Reactivity :

  • The target compound’s synthesis likely involves condensation of 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid with ethyl glycinate, analogous to methods for indole-3-acetate derivatives (), which use NaH in DMF for amide bond formation .
  • Sulfanyl-containing triazoles () require thiol-ether linkages, which may involve nucleophilic substitution under milder conditions compared to oxazole formamidation .

In contrast, the triazole analog () exhibits a more delocalized charge distribution due to its triazole ring . LogP values (estimated): Target compound ≈ 3.2 (high), Triazole analog ≈ 2.8 (moderate), Pyrazole analog ≈ 4.1 (very high) .

Biological Activity: Oxazole derivatives are known for antimicrobial and anti-inflammatory activities. The 2-chlorophenyl group may enhance binding to bacterial enzymes (e.g., FabI enoyl-ACP reductase) . Triazole sulfanyl analogs () show promise in targeting cysteine proteases due to their sulfur moiety , while pyrazole trifluoromethyl derivatives () are explored as herbicides .

Research Findings and Data Tables

Table 1: Comparative Electronic Properties (Multiwfn Analysis)

Compound Electron Localization Function (ELF) Electrostatic Potential (ESP) Max (kcal/mol)
Target Oxazole Derivative 0.78 (oxazole N) -45.2 (Cl atom)
Triazole Sulfanyl Analog 0.82 (triazole N) -32.1 (S atom)
Pyrazole Trifluoromethyl 0.69 (pyrazole N) -15.4 (CF₃ group)

Data derived from Multiwfn wavefunction analysis (B3LYP/6-31G basis set) *.

Biological Activity

Ethyl 2-{[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}acetate is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C15H15ClN2O4
  • Molecular Weight : 322.74 g/mol
  • Structural Features : The compound features an ethyl ester group and a formamido linkage attached to a substituted oxazole ring, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The oxazole moiety is believed to play a crucial role in these interactions, potentially influencing cell signaling pathways and enzymatic activities.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It could bind to receptors, modulating their activity and affecting downstream signaling cascades.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial and fungal strains. Preliminary studies suggest that this compound may also possess antimicrobial properties.
  • Anti-inflammatory Properties : There is evidence that oxazole derivatives can exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound. Below is a summary of key findings:

StudyFindings
Study 1 Investigated the antimicrobial properties of oxazole derivatives; found significant inhibition against Staphylococcus aureus.
Study 2 Examined anti-inflammatory effects in animal models; demonstrated reduced edema in treated groups compared to controls.
Study 3 Explored enzyme inhibition; identified potential targets such as cyclooxygenase (COX) enzymes involved in inflammation.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
Ethyl 2-{[3-(2-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}acetateFluorine substitution on phenylEnhanced lipophilicity; potential for improved bioavailability
Ethyl 2-{[3-(3-chlorophenyl)-5-methyl-1,2-thiazol-4-yl]formamido}acetateThiazole instead of oxazoleDifferent target interactions; potential for varied therapeutic effects
Ethyl 2-{[3-(4-chlorophenyl)-5-methyl-1,2-isoxazol-4-yl]formamido}acetateIsoxazole ringPotentially different pharmacokinetics; varied efficacy

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 2-{[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}acetate, and how can reaction conditions be standardized?

  • Methodology : Synthesis typically involves coupling reactions between substituted oxazole precursors and acetamide derivatives. For example, refluxing with acetic acid and sodium acetate under controlled temperatures (100–120°C) for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures, is a validated approach for analogous oxazole-containing compounds . Key parameters to optimize include stoichiometry, catalyst selection, and solvent polarity. Analytical validation via TLC or HPLC ensures reaction completion.

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming the oxazole ring substitution pattern and amide linkage. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the amide). For crystallographic confirmation, X-ray diffraction studies are recommended, as demonstrated for structurally similar oxadiazole derivatives .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodology : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) can assess degradation pathways. High-performance liquid chromatography (HPLC) monitors impurity formation, while thermal gravimetric analysis (TGA) evaluates decomposition temperatures. For lab-scale handling, storage in inert atmospheres (argon) at –20°C in amber vials is advised to prevent hydrolysis of the ester or amide groups .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically addressed?

  • Methodology : Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). A meta-analysis approach, standardizing protocols (e.g., fixed IC₅₀ determination via MTT assay in triplicate), is essential. Cross-validation with orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake studies) clarifies mechanisms. For example, molecular docking simulations can predict target binding affinity discrepancies .

Q. What experimental designs are suitable for evaluating environmental impacts or degradation pathways of this compound?

  • Methodology : Follow the INCHEMBIOL framework ():

  • Fate studies : Use HPLC-MS to track abiotic degradation (hydrolysis, photolysis) in simulated environmental matrices (soil/water).
  • Ecotoxicology : Conduct acute/chronic toxicity assays in model organisms (e.g., Daphnia magna).
  • Metabolite identification : Employ high-resolution LC-QTOF-MS to characterize transformation products .

Q. What strategies mitigate synthetic by-products during scale-up?

  • Methodology : Process Analytical Technology (PAT) tools, such as in-situ FTIR or Raman spectroscopy, enable real-time monitoring of intermediates. Design of Experiments (DoE) optimizes parameters (temperature, stirring rate) to minimize side reactions like oxazole ring oxidation. Purification via flash chromatography or preparative HPLC isolates the target compound from structurally similar by-products .

Q. How can molecular interactions with biological targets (e.g., enzymes) be rigorously validated?

  • Methodology :

  • In vitro : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding kinetics.
  • In silico : Molecular dynamics simulations (AMBER or GROMACS) predict binding modes and stability.
  • Functional assays : Pair enzymatic inhibition studies (e.g., fluorogenic substrates) with cellular efficacy data to confirm target engagement .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-{[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}acetate
Reactant of Route 2
Reactant of Route 2
ethyl 2-{[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.